Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-
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Overview
Description
Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-: is an organic compound with the molecular formula C₁₃H₁₀ClN and a molecular weight of 215.678 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine derivatives are known for their significant clinical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- can be achieved through various methods. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound typically involves the use of Grignard reagents and pyridine N-oxides . The reaction is carried out in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . This method allows for the efficient production of 2-substituted pyridines in good yields .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: Pyridine derivatives, including Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans-, are investigated for their potential therapeutic properties. They are used in the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- involves its interaction with specific molecular targets and pathways. The compound can undergo photoisomerization , where it transitions between trans and cis isomers upon exposure to light . This process involves the rotation of the 2-chlorophenyl substituent around the C(2)–C(3) bond . The compound’s biological activity is often linked to its ability to interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used in drug discovery.
Pyrrole: An aromatic heterocycle with significant biological activity.
Cyclopentane: A saturated hydrocarbon ring used as a reference for comparing steric effects.
Uniqueness: Pyridine, 2-(2-(chlorophenyl)vinyl)-, trans- is unique due to its chlorophenyl substituent and vinyl group , which confer distinct chemical and biological properties. Its ability to undergo photoisomerization and its use in various scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
CAS No. |
2739-76-6 |
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Molecular Formula |
C13H10ClN |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10ClN/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-10H/b9-8+ |
InChI Key |
YEZHQUGOABFELJ-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=N2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=N2)Cl |
Origin of Product |
United States |
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